(E)-N~1~,N~1~-DIALLYL-3-(4-NITROPHENYL)-2-PROPENAMIDE
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Overview
Description
(E)-N~1~,N~1~-DIALLYL-3-(4-NITROPHENYL)-2-PROPENAMIDE is an organic compound characterized by the presence of a nitrophenyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~,N~1~-DIALLYL-3-(4-NITROPHENYL)-2-PROPENAMIDE typically involves the reaction of 4-nitrobenzaldehyde with allylamine under specific conditions. The reaction proceeds through a condensation mechanism, forming the desired propenamide derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~,N~1~-DIALLYL-3-(4-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenating agents like bromine (Br~2~) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-N~1~,N~1~-DIALLYL-3-(4-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N~1~,N~1~-DIALLYL-3-(4-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the allyl groups can interact with various enzymes and proteins. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N~1~,N~1~-DIALLYL-3-(4-METHOXYPHENYL)-2-PROPENAMIDE
- (E)-N~1~,N~1~-DIALLYL-3-(4-CHLOROPHENYL)-2-PROPENAMIDE
- (E)-N~1~,N~1~-DIALLYL-3-(4-BROMOPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-N~1~,N~1~-DIALLYL-3-(4-NITROPHENYL)-2-PROPENAMIDE is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-N,N-bis(prop-2-enyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-11-16(12-4-2)15(18)10-7-13-5-8-14(9-6-13)17(19)20/h3-10H,1-2,11-12H2/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGPZIOYLORXJG-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN(CC=C)C(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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